![molecular formula C6H7N3O3S B3003746 4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one CAS No. 2384789-76-6](/img/structure/B3003746.png)

4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

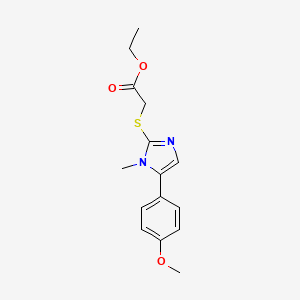

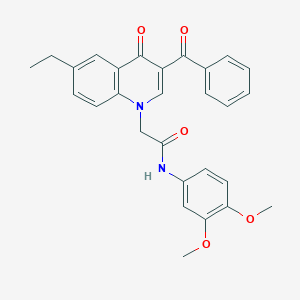

The compound 4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one is a derivative of pyrazolo[3,4-d]thiazole, which is a fused heterocyclic compound that has garnered interest due to its potential pharmacological activities. The papers provided do not directly discuss this specific compound but detail the synthesis of related dihydro-2H-pyrazolo[3,4-d]thiazoles and their structural analysis.

Synthesis Analysis

The synthesis of related compounds, specifically 2,5,6-trisubstituted 5,6-dihydro-2H-pyrazolo[3,4-d]thiazoles, has been achieved through a regioselective synthesis process. This process involves a one-pot three-component reaction using a carbonyl compound, amine, and ethyl mercaptoacetate in the presence of dicyclohexyl carbodiimide. Subsequent treatment with dimethyl formamide dimethylacetal and Lawesson's reagent produces 5-dimethylaminomethylene thiazolidin-4-thiones, which upon condensation with hydrazine derivatives, afford the desired pyrazolo[3,4-d]thiazoles . Another approach described involves the synthesis of 4-thiazolidinones from thiosemicarbazones and chloroacetic acid, which are then converted to 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones and finally condensed with hydrazine derivatives to yield substituted dihydro-1H-pyrazolo[3,4-d]thiazoles .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been established through various spectral data and elemental analysis . Additionally, single-crystal X-ray diffraction studies have been reported for a thiazolidin-4-one derivative, providing insight into the crystal structure of these compounds . Density Functional Theory (DFT) studies using B3LYP with the 6-31G** basis set have been carried out to analyze the regioisomers, and the carbon NMR shifts showed good correlation with experimental values, further confirming the structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]thiazoles derivatives are characterized by the condensation of thiazolidin-4-thiones with hydrazine derivatives. The reaction pathway is influenced by the use of Lawesson's reagent and dimethyl formamide dimethylacetal, which play a crucial role in the formation of the intermediate 5-dimethylaminomethylene thiazolidin-4-thiones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one are not detailed in the provided papers, the general properties of pyrazolo[3,4-d]thiazoles can be inferred. These compounds are likely to exhibit properties typical of heterocyclic compounds, such as stability and potential biological activity. The spectral data and elemental analysis used to establish the structure of these compounds also provide some insight into their chemical behavior .

Mecanismo De Acción

Target of Action

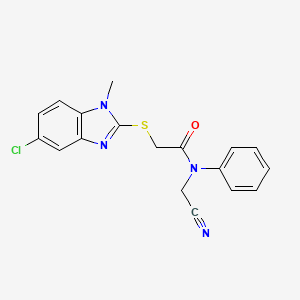

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to act through various mechanisms depending on their specific structure and the biological target they interact with .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propiedades

IUPAC Name |

4,6-dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-3-5-4(9(2)7-3)6(10)8-13(5,11)12/h1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLSEVNRFXNMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1S(=O)(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)

![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)